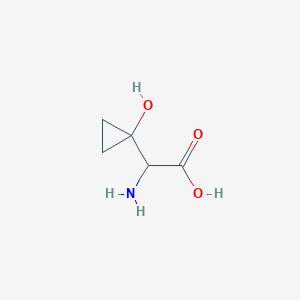
2-Amino-2-(1-hydroxycyclopropyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Ácido 2-amino-2-(1-hidroxiciclopropil)acético es un derivado de aminoácido quiral que se caracteriza por la presencia de un anillo ciclopropílico y un grupo hidroxilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del (S)-Ácido 2-amino-2-(1-hidroxiciclopropil)acético generalmente implica la ciclopropanación de precursores adecuados, seguida de transformaciones de grupo funcional. Un enfoque común es la ciclopropanación de un derivado de aminoácido insaturado utilizando un agente ciclopropanante como diazometano o un catalizador de metal de transición. El aminoácido ciclopropílico resultante se puede luego hidrolizar en condiciones controladas para producir el compuesto deseado.
Métodos de producción industrial
La producción industrial de (S)-Ácido 2-amino-2-(1-hidroxiciclopropil)acético puede involucrar rutas sintéticas optimizadas que aseguren un alto rendimiento y pureza. Esto a menudo incluye el uso de sistemas catalíticos avanzados y reactores de flujo continuo para mejorar la eficiencia de la reacción y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
(S)-Ácido 2-amino-2-(1-hidroxiciclopropil)acético puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un ácido carboxílico.
Reducción: El grupo amino se puede reducir para formar una amina.
Sustitución: El grupo hidroxilo se puede sustituir con otros grupos funcionales como haluros o grupos alquilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan normalmente.
Sustitución: Los reactivos como el cloruro de tionilo (SOCl2) o el tribromuro de fósforo (PBr3) se pueden emplear para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir una ciclopropilcetona, mientras que la reducción del grupo amino puede producir una ciclopropilamina.
Aplicaciones Científicas De Investigación
(S)-Ácido 2-amino-2-(1-hidroxiciclopropil)acético tiene varias aplicaciones de investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas orgánicas complejas y catalizadores quirales.
Biología: El compuesto se puede utilizar en el estudio de los mecanismos enzimáticos y las interacciones proteína-ligando.
Medicina: Tiene posibles aplicaciones terapéuticas, incluso como precursor para el desarrollo de fármacos.
Industria: El compuesto se puede utilizar en la producción de productos químicos finos y farmacéuticos.
Mecanismo De Acción
El mecanismo por el cual el (S)-Ácido 2-amino-2-(1-hidroxiciclopropil)acético ejerce sus efectos implica interacciones con objetivos moleculares específicos. Los grupos hidroxilo y amino pueden formar enlaces de hidrógeno con enzimas o receptores, influyendo en su actividad. El anillo ciclopropílico también puede contribuir a la afinidad de unión y especificidad del compuesto al proporcionar una estructura rígida y estéricamente restringida.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2-amino-2-(1-hidroxietil)acético: Estructura similar pero con un grupo etilo en lugar de un anillo ciclopropílico.
Ácido 2-amino-2-(1-hidroxipropil)acético: Contiene un grupo propilo en lugar de un anillo ciclopropílico.
Singularidad
(S)-Ácido 2-amino-2-(1-hidroxiciclopropil)acético es único debido a la presencia del anillo ciclopropílico, que confiere propiedades estéricas y electrónicas distintas. Esto lo convierte en un compuesto valioso para estudiar las relaciones estructura-actividad y desarrollar nuevos agentes terapéuticos.
Propiedades
IUPAC Name |
2-amino-2-(1-hydroxycyclopropyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-3(4(7)8)5(9)1-2-5/h3,9H,1-2,6H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDLOOQFASKEJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(C(=O)O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














